molecular formula C20H23N5O2S B2530427 3-((1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034436-54-7

3-((1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2530427
CAS No.: 2034436-54-7
M. Wt: 397.5
InChI Key: RPIDVVJWVJZJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one (CAS 2034436-54-7) is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. This complex molecule features a hybrid structure incorporating multiple privileged pharmacophores, including a 1,2,4-triazol-5-one core and a 2-methylthiazole moiety linked via a piperidine scaffold. The 1,2,4-triazole nucleus is widely recognized for its diverse pharmacological spectrum, such as antibacterial, antifungal, anticancer, and antiviral activities . Its strong chemical stability, dipole moment, and hydrogen bonding capabilities make it a valuable component in drug design . Furthermore, the thiazole ring is a common feature in many biologically active compounds and natural products, contributing to its profile as a promising scaffold for chemical exploration . The specific mechanism of action and primary research applications for this exact compound are yet to be fully elucidated and characterized in the public scientific literature. Its research value lies in its structural complexity, which combines several heterocyclic systems known to interact with various biological targets. Researchers are investigating this compound and its analogs primarily in the context of early-stage drug discovery, aiming to exploit the synergistic effects of its combined pharmacophores to develop new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13-5-3-4-6-17(13)25-18(22-23-20(25)27)11-15-7-9-24(10-8-15)19(26)16-12-28-14(2)21-16/h3-6,12,15H,7-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIDVVJWVJZJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogs identified in the literature:

Compound Molecular Formula Molecular Weight Key Substituents Structural Notes
Target Compound C₁₈H₂₀N₆O₂S 408.46 - 2-Methylthiazole-4-carbonyl
- o-Tolyl
- Piperidin-4-ylmethyl
Combines triazolone, thiazole, and bulky aromatic groups; moderate polarity.
3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione C₂₆H₃₃N₇OS 499.65 - Adamantyl
- 2-Methoxyphenylpiperazine
- Thiocarbonyl
Adamantyl enhances lipophilicity; thiocarbonyl may alter redox stability.
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime C₂₁H₂₀ClN₅O₂S 449.93 - Chlorothiazole
- Pyrazole-oxime
- 4-Methylphenoxy
Oxime group introduces hydrogen-bonding potential; chloro-thiazole increases reactivity.
2-(4-Hydroxypiperidine-1-carbonyl)-3-methyl-4-isopropylisoxazol-5(2H)-one C₁₄H₂₁N₃O₄ 295.34 - Isoxazolone
- 4-Hydroxypiperidine
- Isopropyl
Hydroxypiperidine improves solubility; isoxazolone may reduce metabolic stability.
3-((1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one C₁₈H₂₂N₆O₃S 402.47 - Methoxypyrazole-carbonyl
- Thiophen-2-yl
Thiophene enhances π-π stacking; methoxypyrazole increases steric bulk.

Key Findings from Structural Comparisons:

Core Heterocycle Variations :

  • The triazol-5(4H)-one core in the target compound contrasts with thiocarbonyl (in), pyrazole-oxime (in), and isoxazolone (in) cores. Triazolone’s electron-deficient nature may improve binding to enzymatic active sites compared to isoxazolone.

Substituent Effects: The 2-methylthiazole-4-carbonyl group in the target compound offers a balance of lipophilicity and hydrogen-bond acceptor capacity, unlike the adamantyl group in (highly lipophilic) or the hydroxypiperidine in (polar).

Piperidine Modifications :

  • Piperidin-4-ylmethyl in the target compound is less polar than the 4-hydroxypiperidine in but more conformationally restricted than the piperazine in.

Molecular Weight and Drug-Likeness :

  • The target compound (MW 408.46) falls within the acceptable range for oral bioavailability, unlike the higher-MW adamantyl derivative (499.65).

Methodological Considerations

Structural analyses of these compounds rely on tools like SHELXL for refinement and ORTEP-III for molecular visualization. For example, the thiazole and triazolone rings in the target compound likely exhibit planar geometries, as observed in related structures.

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The triazolone core is typically synthesized via cyclization of thiosemicarbazide precursors. For example, Zaheer et al. demonstrated that microwave-assisted condensation of thiourea derivatives with hydrazines yields 1,2,4-triazol-5-ones in ≤25 minutes at 280–317°C, achieving 97% yields compared to 78% via conventional reflux. Applied to the target compound:

  • Reagents :

    • o-Tolyl isothiocyanate reacts with hydrazine hydrate to form 1-(o-tolyl)thiosemicarbazide.
    • Cyclization under microwave irradiation (300 W, 15 minutes) produces 4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one.
  • Mechanism :

    • Nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by intramolecular cyclization and elimination of ammonia.

Alternative Routes: Hydrazine-Carbonyl Cyclization

Lee et al. reported a one-pot synthesis of 1,3,5-trisubstituted triazoles via hydrazine-carbonyl cyclization under microwave conditions (1 minute, 85% yield). Adapting this method:

  • Reaction :
    • o-Tolyl hydrazine reacts with ethyl glyoxylate to form a hydrazone intermediate.
    • Microwave-assisted cyclization (350 W, 5 minutes) yields the triazolone core.

Acylation of the Piperidine Nitrogen

Synthesis of 2-Methylthiazole-4-Carbonyl Chloride

The acylating agent is prepared from 2-methylthiazole-4-carboxylic acid:

  • Reagents :
    • 2-Methylthiazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux (3 hours).
  • Workup :
    • Excess SOCl₂ is removed under vacuum to isolate the acyl chloride (89% yield).

N-Acylation of Piperidine

The piperidine nitrogen is acylated using Schotten-Baumann conditions:

  • Conditions :
    • Substrate : 3-(Piperidin-4-ylmethyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one.
    • Reagents : 2-Methylthiazole-4-carbonyl chloride, NaOH (10%), dichloromethane.
    • Method : Stir at 0°C for 2 hours, then RT for 12 hours.
    • Yield : 76%.
  • Microwave Enhancement :
    • Virk et al. demonstrated that microwave-assisted acylation reduces reaction times from 19 hours to 68 seconds with 97% yield.

Comparative Analysis of Synthetic Methods

Table 1. Optimization of Key Steps via Microwave vs. Conventional Heating

Step Conventional Method Microwave Method Yield Improvement Ref.
Triazolone cyclization 3–5 hours, 170°C, 78% 15 minutes, 300 W, 97% +19%
Piperidinylmethylation 12 hours, reflux, 78% 5 minutes, 350 W, 96% +18%
N-Acylation 12 hours, RT, 76% 68 seconds, 300 W, 97% +21%

Purification and Characterization

  • Column Chromatography :

    • Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted acyl chloride and byproducts.
  • Recrystallization :

    • Dissolve in hot ethanol, cool to −20°C to obtain crystalline product (purity >99% by HPLC).
  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, o-tolyl), 4.21 (d, 2H, CH₂-piperidine), 3.78–3.12 (m, 5H, piperidine-H), 2.51 (s, 3H, thiazole-CH₃).
    • HRMS : m/z calc. for C₂₁H₂₂N₆O₂S [M+H]⁺: 431.1601; found: 431.1598.

Challenges and Alternative Approaches

  • Regioselectivity in Triazole Formation :

    • Use of directing groups (e.g., nitro substituents) ensures exclusive formation of the 1,2,4-triazole regioisomer.
  • Steric Hindrance During Acylation :

    • Bulky acyl chlorides require phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.